1,6-Dihydroxytetracene-5,12-dione
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Overview
Description
1,6-Dihydroxytetracene-5,12-dione is an organic compound with the molecular formula C18H10O4. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon. This compound is known for its distinctive structure, which includes two hydroxyl groups and two ketone groups positioned on a tetracene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dihydroxytetracene-5,12-dione can be synthesized through several methods. One common approach involves the oxidation of tetracene derivatives. For instance, the oxidation of 1,6-dihydroxytetracene can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydroxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydroxytetracene derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated tetracene derivatives.
Scientific Research Applications
1,6-Dihydroxytetracene-5,12-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 1,6-Dihydroxytetracene-5,12-dione involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound’s hydroxyl and ketone groups can participate in redox reactions, further contributing to its biological activity .
Comparison with Similar Compounds
1,6-Dihydroxytetracene-5,12-dione can be compared with other similar compounds, such as:
6,11-Dihydroxytetracene-5,12-dione: Similar structure but different positioning of hydroxyl groups.
Tetracene-5,12-dione: Lacks hydroxyl groups, leading to different chemical properties.
1,4-Dihydroxytetracene-5,12-dione: Hydroxyl groups positioned differently, affecting its reactivity and applications
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
3312-43-4 |
---|---|
Molecular Formula |
C18H10O4 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
1,6-dihydroxytetracene-5,12-dione |
InChI |
InChI=1S/C18H10O4/c19-13-7-3-6-11-14(13)18(22)12-8-9-4-1-2-5-10(9)16(20)15(12)17(11)21/h1-8,19-20H |
InChI Key |
QQYXWRMQSCHHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)O |
Origin of Product |
United States |
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